molecular formula C23H25FN4O3S B2948223 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 904826-23-9

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2948223
CAS No.: 904826-23-9
M. Wt: 456.54
InChI Key: MVRYGOVEEMHXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring at position 6, linked to a phenyl group at position 2. The benzene sulfonamide moiety is further substituted with a fluorine atom at position 3 and a methoxy group at position 3.

Key structural attributes include:

  • Pyridazine-Azepane Core: The pyridazine ring provides a planar heterocyclic scaffold for target binding, while the azepane substituent enhances solubility and conformational flexibility.
  • Sulfonamide Linkage: The sulfonamide group acts as a hydrogen-bond acceptor/donor, critical for target engagement.
  • Substituent Effects: The 3-fluoro-4-methoxy substitution on the benzene ring modulates electronic properties and steric interactions compared to analogs with other substituents (e.g., trifluoromethyl or methyl groups).

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S/c1-31-22-11-9-19(16-20(22)24)32(29,30)27-18-8-6-7-17(15-18)21-10-12-23(26-25-21)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRYGOVEEMHXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the azepane ring, and the sulfonamide group attachment. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-NH-) is central to the compound’s chemical behavior. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource Analogy
Hydrolysis Acidic or basic aqueous mediaCleavage to sulfonic acid + aniline derivative
Alkylation Alkyl halides, base (e.g., K₂CO₃)N-alkylated sulfonamides
Acylation Acyl chlorides, DMAPN-acylated derivatives
  • Example: Under acidic hydrolysis (HCl, reflux), sulfonamides typically yield sulfonic acids and amines. For this compound, cleavage could generate 3-fluoro-4-methoxybenzenesulfonic acid and 3-(6-(azepan-1-yl)pyridazin-3-yl)aniline.

Azepane-Pyridazine Interactions

The azepane (7-membered cyclic amine) and pyridazine moieties influence reactivity:

Reaction TypeConditionsNotesSource Analogy
N-Alkylation Alkylating agents (e.g., MeI)Azepane nitrogen acts as a nucleophile
Ring-Opening Strong acids (e.g., H₂SO₄)Potential cleavage of azepane ring
  • The azepane’s secondary amine is less reactive than primary amines but can still undergo alkylation or form salts under acidic conditions .

Substituted Benzene Ring Reactivity

The 3-fluoro-4-methoxybenzene ring exhibits distinct electronic effects:

PositionReactivityExample ReactionsSource Analogy
Fluoro Substituent Electron-withdrawing, meta-directingResistance to electrophilic substitution
Methoxy Group Electron-donating, ortho/para-directingDemethylation (e.g., BBr₃) → phenol
  • Demethylation of the methoxy group using BBr₃ in dichloromethane could yield a phenolic -OH group, enhancing hydrogen-bonding potential .

Heterocyclic Pyridazine Reactivity

The pyridazine ring’s electron-deficient nature permits selective reactions:

Reaction TypeConditionsOutcomesSource Analogy
Nucleophilic Aromatic Substitution Electron-deficient positions (e.g., C-5)Replacement of leaving groups (e.g., Cl)
Electrophilic Substitution Nitration, sulfonationLimited due to electron deficiency
  • The azepane substituent at C-6 may sterically hinder reactions at adjacent positions.

Stability and Degradation Pathways

Critical stability considerations under varying conditions:

FactorImpactObserved BehaviorSource Analogy
Thermal Stability Decomposition >150°CPotential sulfonamide cleavage
Photolysis UV exposureDegradation of aromatic systems
Oxidative Stress H₂O₂, radical initiatorsOxidation of azepane or pyridazine
  • Stability under physiological conditions (pH 7.4, 37°C) is crucial for bioactive applications but remains unstudied for this compound .

Synthetic Modifications for Derivatives

Proposed routes to generate analogs:

ModificationMethodTarget Structural ChangeSource Analogy
Sulfonamide Replacement Thiols + oxidizing agentsSulfonamide → sulfonic acid or thioether
Azepane Functionalization Reductive aminationIntroduction of substituents on N

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-X-1-sulfonamide family, where "X" denotes variable substituents on the benzene ring. Below is a detailed comparison with key analogs (Table 1) and their pharmacological profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (X) Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide 3-Fluoro, 4-Methoxy Not Reported ~480 (estimated) ~4.5* ~70 (estimated)
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide 4-Fluoro, 3-CF₃ C₂₃H₂₂F₄N₄O₂S 494.51 5.81 65.61
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide 2-Methoxy, 4,5-diCH₃ C₂₅H₃₀N₄O₃S 466.6 Not Reported Not Reported
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide 4-Fluoro C₂₂H₂₂FN₄O₂S 444.5 (estimated) ~4.8* ~60 (estimated)

*Estimated based on substituent contributions.

Substituent-Driven Physicochemical Properties

  • Lipophilicity (logP) : The 3-fluoro-4-methoxy substituent in the target compound reduces logP (~4.5) compared to the 4-fluoro-3-trifluoromethyl analog (logP 5.81), as the trifluoromethyl group is highly hydrophobic . The methoxy group increases polarity relative to methyl or halogens.

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H24FN3O3S\text{C}_{22}\text{H}_{24}\text{F}\text{N}_3\text{O}_3\text{S}

This compound features a sulfonamide group, a fluorine atom, and a methoxy group, which contribute to its unique properties and biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to decreased proliferation of cancer cells. A study on related compounds demonstrated significant inhibition of CDK4, suggesting that this compound may have similar effects .

Inhibition of Autotaxin

Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in various pathological conditions including fibrosis and cancer. Compounds that inhibit autotaxin can reduce LPA levels, potentially mitigating these conditions. Related studies have shown that structural modifications in similar compounds can enhance their efficacy as autotaxin inhibitors .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been studied for their ability to modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Compound ACDK InhibitionInhibits CDK4
Compound BAutotaxin InhibitionReduces LPA levels
Compound CAnti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Efficacy

In a preclinical study, a compound structurally similar to this compound was evaluated for its anticancer activity against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells.

Case Study 2: Fibrosis Model

Another study investigated the effects of autotaxin inhibitors in a bleomycin-induced pulmonary fibrosis model in mice. The results indicated that treatment with an autotaxin inhibitor led to reduced fibrosis markers and improved lung function, supporting the potential therapeutic role of related compounds in fibrotic diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.